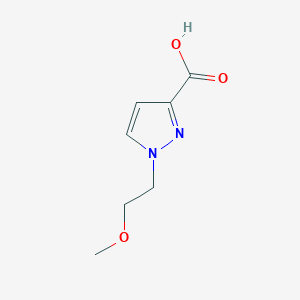

1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-12-5-4-9-3-2-6(8-9)7(10)11/h2-3H,4-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXBGMDXAVJZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936249-32-0 | |

| Record name | 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Process:

Note: The process involves controlling temperature and reaction time to optimize yield and purity, with TLC monitoring for completion.

Functionalization via Nucleophilic Substitution and Esterification

An alternative approach involves directly functionalizing the pyrazole ring or its derivatives:

- Nucleophilic substitution of the pyrazole nucleus with 2-methoxyethyl halides or related electrophiles.

- Esterification or amidation steps to introduce the carboxylic acid functionality at the 3-position.

This method is often employed in the synthesis of related pyrazole derivatives and is adaptable to scale-up, as demonstrated in recent patents.

One-Pot Synthetic Routes

Recent advances have introduced one-pot methodologies that streamline the synthesis, combining multiple steps such as formylation, cyclization, and functional group modifications into a single reaction vessel:

- Formylation–Cyclization Sequence: Utilizing lithiation of pyrazole derivatives followed by formylation with N-formylmorpholine, then subsequent cyclization to form the core structure, as detailed in the development of related intermediates for pharmaceuticals.

- Horner–Wadsworth–Emmons Reaction: Employed for olefination steps to introduce the necessary unsaturated bonds, followed by functional group modifications to install the methoxyethyl moiety.

These approaches significantly reduce reaction steps, improve atom economy, and are suitable for large-scale manufacturing.

Key Reaction Conditions and Data Summary

| Method | Starting Material | Key Reagents | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Methylation & Hydrolysis | Pyrazole derivatives | Iodomethane, K₂CO₃, HCl | 60°C (methylation), room temp (hydrolysis) | Up to 85% | Well-established, scalable |

| Acid Chloride Formation | Pyrazole acid | SOCl₂ | 85°C | >90% | Critical for subsequent functionalization |

| Nucleophilic Substitution | Acid chloride + 2-methoxyethylamine | - | Room temp to 50°C | Variable | Adaptable to flow chemistry |

| One-pot Formylation & Cyclization | Pyrazole derivatives | LDA, N-formylmorpholine | -78°C to room temp | 88–94% | Efficient for large-scale synthesis |

Research Findings and Data Tables

Table 1: Comparative Overview of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Multi-step | Pyrazole derivatives | Methylation → Hydrolysis → Acid chloride formation → Nucleophilic substitution | High yield, well-understood | Multiple steps, longer process |

| One-pot Synthesis | Pyrazole derivatives | Lithiation, formylation, cyclization | Fewer steps, scalable, environmentally friendly | Requires precise control of reaction conditions |

| Direct Functionalization | Pyrazole core | Nucleophilic substitution with methoxyethyl halides | Simplified, suitable for medicinal chemistry | Limited scope, regioselectivity issues |

- The one-pot approach demonstrates the highest efficiency, with yields exceeding 90% and reduced reaction time.

- The patent literature indicates that controlling temperature and reagent equivalents is crucial for selectivity and purity.

- Flow chemistry techniques are increasingly adopted for scale-up, particularly for sensitive steps like lithiation and nitrile introduction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates or esters.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Carboxylates, esters

Reduction: Alcohols, aldehydes

Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The methoxyethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid with structurally related pyrazole-3-carboxylic acid derivatives, focusing on substituents, synthesis methods, and applications:

Structural and Functional Differences

- Substituent Effects :

- The 2-methoxyethyl group in the target compound improves hydrophilicity compared to aryl-substituted analogs (e.g., 11i) , but reduces steric hindrance relative to bulkier groups like tetrahydropyran .

- Trifluoromethyl derivatives (e.g., 1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid) exhibit enhanced metabolic stability due to fluorine’s electronegativity .

- Aryl-substituted analogs (e.g., 1-[(2,5-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid) are tailored for agrochemical applications due to lipophilic chlorophenyl groups .

Biological Activity

1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 184.15 g/mol. The compound is characterized by its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The pyrazole moiety is often associated with various pharmacological effects, including antibacterial and antifungal properties. Studies have shown that compounds within the pyrazole family can inhibit the growth of several bacterial strains, including E. coli and S. aureus, suggesting that this compound may have similar effects .

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Preliminary studies suggest that it may interact with biological targets involved in cancer progression, potentially influencing pathways related to cell proliferation and apoptosis. The presence of the carboxylic acid group may enhance its interaction with cellular receptors, making it a candidate for further investigation in cancer therapeutics .

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may act by inhibiting specific enzymes or receptors involved in inflammatory processes and tumor growth . Further studies are necessary to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential efficacy and applications of this compound:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-(3-(Methoxycarbonyl)-1H-pyrazol-1-yl)acetic acid | 0.96 | Contains a methoxycarbonyl group; potential bioactivity |

| Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate | 0.94 | Methyl ester derivative; different substituents |

| Methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate | 0.94 | Similar structure but methylated |

| Methyl 1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid | 0.92 | Additional carboxymethyl group; varied reactivity |

| 2-(5-(Methoxycarbonyl)-1H-pyrazol-1-yl)acetic acid | 0.89 | Different position of substituents; distinct properties |

This table illustrates the diversity within the pyrazole family, highlighting how variations in chemical structure can influence biological activity and therapeutic potential.

Study on Antiparasitic Activity

In related research, aminopyrazole derivatives have been tested for their ability to inhibit Trypanosoma brucei, the causative agent of African sleeping sickness. These studies demonstrated that certain derivatives exhibited low nanomolar inhibition, indicating that modifications to the pyrazole structure can lead to potent antiparasitic agents . While not directly studying this compound, these findings suggest a promising avenue for exploration in parasitic diseases.

Anti-inflammatory Research

Research on other pyrazole derivatives has shown anti-inflammatory properties comparable to established medications like indomethacin. For instance, compounds synthesized with variations in the pyrazole structure demonstrated significant inhibition of inflammatory responses in animal models . This suggests that this compound could also possess similar anti-inflammatory capabilities.

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves:

- Step 1 : Alkylation of pyrazole-3-carboxylic acid derivatives with 2-methoxyethyl halides (e.g., bromides or chlorides) under basic conditions (e.g., K₂CO₃/DMF) to introduce the methoxyethyl group at the N1 position .

- Step 2 : Acid-catalyzed cyclocondensation of hydrazine derivatives with β-ketoesters or acrylates to form the pyrazole core, followed by selective functionalization .

- Step 3 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product .

Advanced: How can reaction conditions be optimized to improve the yield of the methoxyethylation step?

Methodological Answer:

Key optimization strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the pyrazole nitrogen .

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .

- Stoichiometry : Employ a 1.2–1.5 molar excess of 2-methoxyethyl bromide to drive the reaction to completion .

Validate purity using HPLC (C18 column, acetonitrile/water gradient) and compare yields across trials .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1100 cm⁻¹ (C-O-C) .

- Mass Spectrometry : Exact mass (e.g., [M+H]+ calculated via HRMS) to confirm molecular formula .

Advanced: How can pKa values be experimentally determined, and how do structural modifications affect acidity?

Methodological Answer:

- Potentiometric Titration : Dissolve the compound in 50% aqueous ethanol and titrate with 0.1 M NaOH. Use a pH meter to determine inflection points .

- UV-Vis Spectroscopy : Monitor absorbance changes at λmax (e.g., 250–300 nm) as a function of pH .

- Impact of Substituents : Electron-withdrawing groups (e.g., fluorine in analogues) lower pKa (increase acidity), while electron-donating groups (e.g., methyl) raise it. For example, the pKa of the difluoromethyl analogue is 3.69 ± 0.10 .

Advanced: How can researchers resolve contradictions in reported spectral data or reaction yields?

Methodological Answer:

- Reproducibility Checks : Repeat experiments under identical conditions (solvent, temperature, catalyst) .

- Advanced Characterization : Use 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap .

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted starting material or N-alkylation isomers) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .

- Humidity Control : Use desiccants (silica gel) to minimize moisture absorption .

- Light Sensitivity : Protect from UV exposure by wrapping vials in aluminum foil .

Advanced: How can this compound be utilized in designing bioactive analogs for drug discovery?

Methodological Answer:

- Scaffold Modification : Introduce substituents at C4/C5 positions (e.g., halogens, aryl groups) to enhance binding affinity .

- Prodrug Strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability .

- Molecular Docking : Screen analogs against target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 or PDE4) to prioritize leads .

Advanced: What methodologies are suitable for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .

- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures .

- Oxidative Stress Testing : Expose to H₂O₂ (1–5 mM) and quantify remaining compound using LC-MS .

Basic: What synthetic precursors or intermediates are critical for large-scale production?

Methodological Answer:

- Key Intermediates :

- Scalable Steps : Optimize solvent recovery (e.g., DMF distillation) and minimize chromatographic steps via crystallization .

Advanced: How can regioselectivity challenges during alkylation be addressed?

Methodological Answer:

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to direct alkylation to the pyrazole nitrogen .

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions under controlled heating .

- DFT Calculations : Predict reactive sites using computational models (e.g., Fukui indices) to guide experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.